molecular formula C16H9Cl2FN4S B286740 6-(2,4-Dichlorophenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dichlorophenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286740
M. Wt: 379.2 g/mol
InChI Key: HUFGZHMMTDTFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dichlorophenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been shown to possess various biological activities.

Mechanism of Action

The exact mechanism of action of 6-(2,4-Dichlorophenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound acts by inhibiting certain enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 6-(2,4-Dichlorophenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines and increase the activity of antioxidant enzymes. In addition, this compound has been shown to inhibit the growth of cancer cells and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2,4-Dichlorophenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of biological activities. This compound has been shown to possess antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties, making it a versatile tool for researchers. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 6-(2,4-Dichlorophenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives with improved biological activities and reduced toxicity. In addition, this compound could be further investigated for its potential as a neuroprotective agent and as a modulator of the immune system. Finally, studies could be conducted to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, 6-(2,4-Dichlorophenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a versatile compound with a wide range of biological activities. Its potential therapeutic applications have made it a popular tool for scientific research. While the exact mechanism of action is not fully understood, studies have shown that this compound has various biochemical and physiological effects. However, its potential toxicity may limit its use in certain experiments. Overall, there are many potential future directions for research on this compound, which could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 6-(2,4-Dichlorophenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-dichlorobenzaldehyde with 2-fluorobenzylamine in the presence of sodium hydride to form the intermediate Schiff base. This intermediate is then reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of acetic acid to yield the final product.

Scientific Research Applications

6-(2,4-Dichlorophenyl)-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. In addition, this compound has been investigated for its potential as a neuroprotective agent and as a modulator of the immune system.

properties

Molecular Formula

C16H9Cl2FN4S

Molecular Weight

379.2 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-3-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H9Cl2FN4S/c17-10-5-6-11(12(18)8-10)15-22-23-14(20-21-16(23)24-15)7-9-3-1-2-4-13(9)19/h1-6,8H,7H2

InChI Key

HUFGZHMMTDTFCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)Cl)F

Origin of Product

United States

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